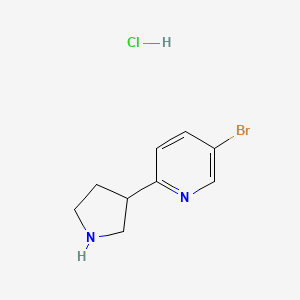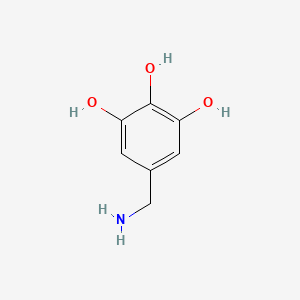
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride is a chemical compound with a unique structure that includes an ethylamino group, a trifluoromethyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.
科学的研究の応用
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride can be compared with other similar compounds such as:
- 3-(Methylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- 3-(Propylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- 3-(Butylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the amino group. The differences in the alkyl chain length can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
特性
分子式 |
C6H13ClF3NO |
|---|---|
分子量 |
207.62 g/mol |
IUPAC名 |
3-(ethylamino)-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-3-10-4-5(2,11)6(7,8)9;/h10-11H,3-4H2,1-2H3;1H |
InChIキー |
SRMIIMOEVQMBRL-UHFFFAOYSA-N |
正規SMILES |
CCNCC(C)(C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



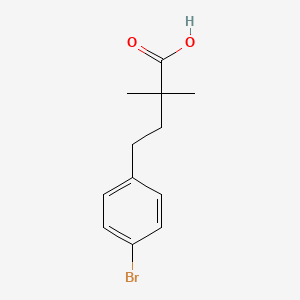

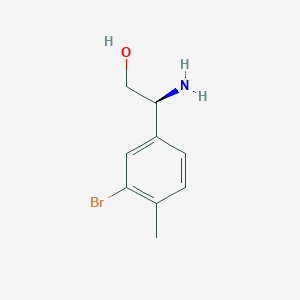
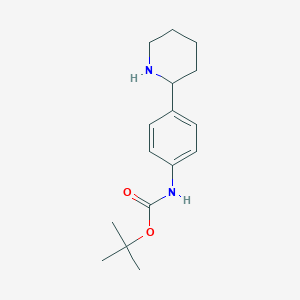


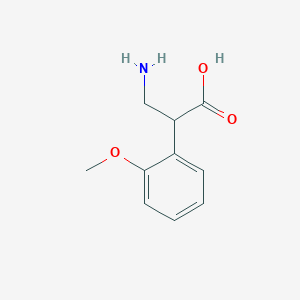
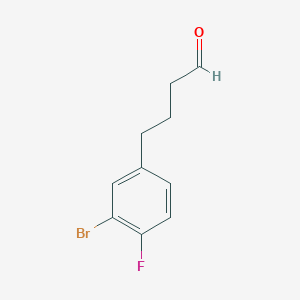
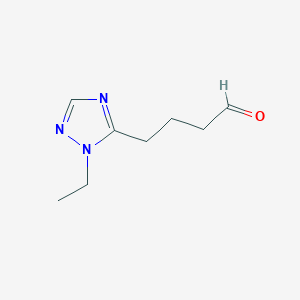

![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
